molecular formula C5H6BrN3O2 B8460310 2-Bromo-4,6-dimethoxy-1,3,5-triazine

2-Bromo-4,6-dimethoxy-1,3,5-triazine

Cat. No.: B8460310
M. Wt: 220.02 g/mol
InChI Key: OUFKZYIKTKMDOX-UHFFFAOYSA-N
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Description

2-Bromo-4,6-dimethoxy-1,3,5-triazine is a derivative of the s-triazine family, known for its unique chemical properties and wide range of applications The s-triazine core is a six-membered ring containing three nitrogen atoms at alternating positions, which imparts significant stability and reactivity to its derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,6-dimethoxy-1,3,5-triazine typically involves the bromination of 4,6-dimethoxy-1,3,5-triazine. One common method includes the reaction of 4,6-dimethoxy-1,3,5-triazine with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-Bromo-4,6-dimethoxy-1,3,5-triazine involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the triazine ring. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-4,6-dimethoxy-1,3,5-triazine is unique due to the presence of the bromine atom, which enhances its reactivity compared to its chloro and unsubstituted counterparts. This increased reactivity makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C5H6BrN3O2

Molecular Weight

220.02 g/mol

IUPAC Name

2-bromo-4,6-dimethoxy-1,3,5-triazine

InChI

InChI=1S/C5H6BrN3O2/c1-10-4-7-3(6)8-5(9-4)11-2/h1-2H3

InChI Key

OUFKZYIKTKMDOX-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=N1)Br)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.17 g. (0.01 mole) of cyanuric bromide, 1.78 g sodium bicarbonate and 18 ml. methanol was heated under refluxing conditions with stirring for 2 hours. The mixture was cooled and diluted with 50 ml. water. The product was isolated by filtration, washed with water and dried, giving 1.79 g. of white solid, m.p. 118°-120°C.; crystallized from 75 ml. cyclohexane, m.p. 120°-121°C.
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